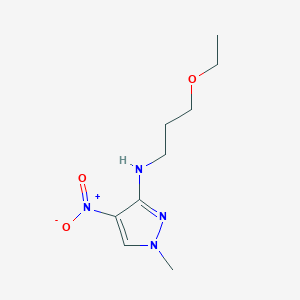

N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

N-(3-ethoxypropyl)-1-methyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3/c1-3-16-6-4-5-10-9-8(13(14)15)7-12(2)11-9/h7H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJGNKRJUCKWLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=NN(C=C1[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of 3-ethoxypropylamine with 1-methyl-4-nitro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and stirred for a certain period to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethoxypropyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles can be used to substitute the ethoxypropyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-(3-Ethoxypropyl)-1-methyl-4-amino-1H-pyrazol-3-amine.

Scientific Research Applications

N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Key Observations :

Comparison of Yields :

- N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: 17.9% yield .

- β-cyclodextrin complexes (e.g., compound 12 in ): High yields (≈85%) due to stabilization effects.

Physicochemical Properties

Solubility and Stability:

Spectroscopic Data:

- IR: Pyrazole amines with nitro groups show characteristic NO₂ stretches near 1520–1350 cm⁻¹. Ethoxypropyl chains exhibit C-O-C stretches ≈1100 cm⁻¹ .

- NMR : Methyl groups on pyrazole (e.g., 1-Me in the target compound) resonate near δ 3.0–3.5 ppm, while ethoxypropyl protons appear as multiplets near δ 1.2–3.7 ppm .

Biological Activity

N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole class, characterized by its unique structure that includes an ethoxypropyl group, a methyl group, and a nitro group. This compound has garnered interest in various fields of research due to its potential biological activities, which include antimicrobial and anti-inflammatory properties.

Molecular Formula: C9H14N4O2

Molecular Weight: 214.23 g/mol

CAS Number: 1429418-91-6

The synthesis of N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of 3-ethoxypropylamine with 1-methyl-4-nitro-1H-pyrazole under controlled conditions, often utilizing solvents like ethanol or methanol and catalysts to enhance yield and purity.

The biological activity of N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine can be attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with various cellular components, potentially leading to significant biological effects. The compound's mechanism of action may involve:

- Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group, altering its biological interactions.

- Substitution Reactions: The ethoxypropyl group may be substituted with other functional groups, enhancing its biological activity.

Antimicrobial Activity

Research indicates that N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's structure allows it to penetrate bacterial cell membranes, disrupting cellular functions.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial activity, N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine has shown potential anti-inflammatory effects in preclinical models. The compound appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in animal studies.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine involved testing against common pathogens in clinical settings. Results indicated that the compound effectively reduced bacterial load in infected tissue samples, demonstrating its potential as a therapeutic agent in treating infections.

Case Study 2: In Vivo Anti-inflammatory Effects

In a controlled animal model of inflammation, administration of N-(3-Ethoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine resulted in a significant decrease in paw edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells and lower levels of cytokines such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.